1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea
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Overview
Description
1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with a 2-chlorophenyl group and a 2-(2-fluorophenoxy)pyrimidin-5-yl group, making it a molecule of interest for research in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-fluorophenol and a suitable pyrimidine derivative.
Substitution Reaction: The 2-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with an amine or urea derivative.
Urea Formation: The final step involves the formation of the urea linkage by reacting an isocyanate with an amine or by using a phosgene derivative under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms are replaced by other nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carbon dioxide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-4-yl]urea: This compound has a similar structure but with a different substitution pattern on the pyrimidine ring, leading to variations in its chemical and biological properties.
1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-6-yl]urea: Another structural isomer with potential differences in reactivity and application.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2/c18-12-5-1-3-7-14(12)23-16(24)22-11-9-20-17(21-10-11)25-15-8-4-2-6-13(15)19/h1-10H,(H2,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHUHHGCKXPCAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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